2-Fluoro-D-phenylalanine

Protein Dynamics 19F NMR Spectroscopy Conformational Analysis

2-Fluoro-D-phenylalanine is a non-proteinogenic, fluorinated aromatic amino acid derivative with the D-configuration, existing as either a free base (CAS 97731-02-7) or its hydrochloride salt (CAS 122839-51-4). It serves as a site-specific 19F NMR probe for studying protein structure and dynamics and as a stereochemically defined building block for peptide-based therapeutics and enzyme inhibitors.

Molecular Formula C9H10FNO2
Molecular Weight 183.182
CAS No. 122839-51-4; 97731-02-7
Cat. No. B2499628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-D-phenylalanine
CAS122839-51-4; 97731-02-7
Molecular FormulaC9H10FNO2
Molecular Weight183.182
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)F
InChIInChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyNYCRCTMDYITATC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-D-phenylalanine (CAS 122839-51-4): A Precision D-Amino Acid for 19F NMR and Stereoselective Chemical Biology


2-Fluoro-D-phenylalanine is a non-proteinogenic, fluorinated aromatic amino acid derivative with the D-configuration, existing as either a free base (CAS 97731-02-7) or its hydrochloride salt (CAS 122839-51-4) [1]. It serves as a site-specific 19F NMR probe for studying protein structure and dynamics [2] and as a stereochemically defined building block for peptide-based therapeutics and enzyme inhibitors [3]. Its key differentiating features from related analogs are rooted in the specific position of the fluorine atom on the phenyl ring and its D-stereochemistry, which impart unique conformational and biological properties.

Why Generic Substitution with 2-Fluoro-D-phenylalanine Fails: The Criticality of Fluorine Position and D-Stereochemistry


Simple substitution of 2-fluoro-D-phenylalanine with other fluorinated phenylalanines (e.g., 3- or 4-fluoro analogs) or its L-enantiomer is not feasible for critical applications. The position of the fluorine atom on the aromatic ring (ortho, meta, or para) fundamentally alters the molecule's conformational dynamics and its interaction with biological systems [1]. For instance, the ortho-fluorine in 2-fluoro-D-phenylalanine creates steric hindrance that dramatically slows ring-flipping motions, a property not observed with para- or meta-fluoro isomers [2]. Furthermore, the D-configuration is essential for applications requiring resistance to endogenous proteases, as L-amino acids are the natural substrates for most cellular degradation machinery [3]. These structure-function relationships mean that a researcher cannot interchange fluorophenylalanine analogs and expect equivalent outcomes in protein engineering, NMR studies, or drug development.

2-Fluoro-D-phenylalanine (CAS 122839-51-4): Quantitative Evidence of Differentiation from Closest Analogs


Enhanced 19F NMR Sensitivity to Conformational Heterogeneity via Ortho-Fluorine-Induced Steric Hindrance

The ortho-fluorine substitution in 2-fluoro-D-phenylalanine induces slow, observable ring-flipping dynamics, providing a larger chemical shift dispersion (7.4 ppm) compared to the meta- and para-fluoro analogs (1.0 ppm and 4.8 ppm, respectively), thus enabling the detection of distinct conformational states that are averaged out in other analogs [1].

Protein Dynamics 19F NMR Spectroscopy Conformational Analysis

Minimal Structural Perturbation for 19F NMR Probes: No Impact on Protein Stability or Folding

When incorporated as a single fluorine label into the Cold shock protein B (BsCspB), 2-fluoro-D-phenylalanine (and other monofluorinated phenylalanines) demonstrates no significant impact on thermodynamic stability or folding kinetics when compared directly to the wild-type protein [1].

Protein Engineering Bioprobes Thermodynamic Stability

Critical Role of Ortho-Fluorine Position in Achieving High Selectivity for Proteasome β5 Subunit

In a series of peptide-based proteasome inhibitors, the incorporation of a fluorinated phenylalanine derivative with an ortho-fluorine (analogous to the core structure of 2-fluoro-D-phenylalanine) was essential for achieving high selectivity for the β5 catalytic subunit (IC50 = 2 nM) over the β1 and β2 subunits (IC50 > 15,000 nM) [1]. This demonstrates a >7500-fold selectivity window.

Proteasome Inhibitors Drug Discovery Selectivity

Genetic Encoding System Enables High-Fidelity Site-Specific Incorporation in Living Cells

An orthogonal aminoacyl-tRNA synthetase/tRNA pair has been specifically engineered for the high-fidelity, site-specific incorporation of 2-fluoro-D-phenylalanine (and its L-counterpart) into proteins in vivo in response to an amber stop codon [1]. This system yields target proteins in high yield, demonstrating robust compatibility with bacterial expression systems.

Genetic Code Expansion Synthetic Biology Protein Synthesis

Unique Steric and Electronic Profile of Ortho-Fluorine Dictates Conformational Dynamics

The ortho-fluorine in 2-fluoro-D-phenylalanine creates significant steric hindrance around the Cβ-Cγ bond, resulting in a dramatically slowed ring-flipping rate compared to meta- and para-fluorinated analogs. Specifically, for [2-F]Phe in HEWL, rotation remains slow up to 55 °C, indicating both ring-flip isomers are 'frozen in' under physiological conditions [1].

Molecular Dynamics Fluorine Chemistry Steric Hindrance

2-Fluoro-D-phenylalanine (CAS 122839-51-4): Optimal Research and Industrial Application Scenarios Based on Evidenced Differentiation


High-Resolution 19F NMR Studies of Protein Conformational Dynamics

Given its 7.4 ppm chemical shift dispersion and slow ring-flipping dynamics, 2-fluoro-D-phenylalanine is the preferred 19F NMR probe for researchers studying slow conformational exchanges, multiple folding intermediates, or subtle allosteric changes in proteins where other fluorine labels (like 3-fluoro- or 4-fluoro-phenylalanine) fail to resolve distinct states [1].

Design of Highly Selective β5 Proteasome Inhibitors

The ortho-fluorophenyl moiety is a critical pharmacophore for achieving >7500-fold selectivity for the β5 subunit over β1/β2, as demonstrated in lead compound 4a [1]. 2-Fluoro-D-phenylalanine serves as a key intermediate for medicinal chemists aiming to develop next-generation proteasome inhibitors with minimized off-target effects.

Site-Specific Biophysical Probing with Minimal Structural Perturbation

Because single fluorine labeling with phenylalanine derivatives has been validated to have no significant impact on thermodynamic stability or folding kinetics [1], 2-fluoro-D-phenylalanine is ideal for creating non-perturbing protein variants. This is particularly valuable in studies where the native fold and function must be strictly maintained to draw accurate conclusions about biological mechanisms.

In Vivo Protein Engineering via Genetic Code Expansion

The availability of a dedicated orthogonal translation system allows researchers to genetically encode 2-fluoro-D-phenylalanine at defined sites in proteins within living E. coli [1]. This enables the study of protein function, localization, and interactions in a cellular context, bypassing the limitations of in vitro chemical labeling and enabling production of homogenously labeled protein samples in high yield.

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